molecular formula C12H9ClFNO B11871687 (5-(4-Chloro-2-fluorophenyl)pyridin-3-yl)methanol CAS No. 1346691-90-4

(5-(4-Chloro-2-fluorophenyl)pyridin-3-yl)methanol

Cat. No.: B11871687
CAS No.: 1346691-90-4
M. Wt: 237.66 g/mol
InChI Key: CDSDEHUJJVGIAP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Chloro-2-fluorophenyl)pyridin-3-yl)methanol typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with 3-pyridylmethanol under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5-(4-Chloro-2-fluorophenyl)pyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(4-chloro-2-fluorophenyl)pyridine-3-carboxylic acid.

    Reduction: Formation of 5-(4-chloro-2-fluorophenyl)pyridin-3-ylmethanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

(5-(4-Chloro-2-fluorophenyl)pyridin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(4-Chloro-2-fluorophenyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-5-fluoro-pyridin-3-yl)methanol
  • (4-Chloro-pyridin-2-yl)-methanol
  • (5-chloro-4-(trifluoromethyl)pyridin-2-yl)methanol

Uniqueness

(5-(4-Chloro-2-fluorophenyl)pyridin-3-yl)methanol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance the compound’s stability and selectivity in various applications .

Properties

CAS No.

1346691-90-4

Molecular Formula

C12H9ClFNO

Molecular Weight

237.66 g/mol

IUPAC Name

[5-(4-chloro-2-fluorophenyl)pyridin-3-yl]methanol

InChI

InChI=1S/C12H9ClFNO/c13-10-1-2-11(12(14)4-10)9-3-8(7-16)5-15-6-9/h1-6,16H,7H2

InChI Key

CDSDEHUJJVGIAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C2=CN=CC(=C2)CO

Origin of Product

United States

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